Home > Products > Screening Compounds P131436 > N3-PEG3-vc-PAB-MMAE
N3-PEG3-vc-PAB-MMAE -

N3-PEG3-vc-PAB-MMAE

Catalog Number: EVT-1492502
CAS Number:
Molecular Formula: C67H109N13O16
Molecular Weight: 1352.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N3-PEG3-vc-PAB-MMAE is a drug-linker conjugate for ADC with potent antitumor activity by using the anti-mitotic agent, monomethyl auristatin E (MMAE), linked via the peptide N3-PEG3-vc-PAB.
Overview

N3-PEG3-vc-PAB-MMAE is a synthesized agent-linker conjugate specifically designed for use in antibody-drug conjugates (ADCs). This compound integrates monomethyl auristatin E, a potent tubulin inhibitor, with a three-unit polyethylene glycol linker, enhancing its solubility and stability. The compound exhibits significant antitumor activity and is widely utilized in scientific research for its cytotoxic properties. Its structure allows for targeted delivery of therapeutic agents to cancer cells, thereby improving the efficacy of cancer treatments while minimizing systemic toxicity .

Source and Classification

N3-PEG3-vc-PAB-MMAE is classified as a synthetic chemical compound used primarily in biochemistry and medicinal chemistry. It is categorized under linker compounds used in the development of ADCs, which are pivotal in targeted cancer therapies. The compound can be sourced from various chemical suppliers specializing in research chemicals, such as BenchChem and Creative Biolabs .

Synthesis Analysis

Methods and Technical Details

The synthesis of N3-PEG3-vc-PAB-MMAE involves several key steps:

  1. Conjugation Reaction: The primary method used is copper-catalyzed azide-alkyne cycloaddition (CuAAc), where the azide group of N3-PEG3-vc-PAB-MMAE reacts with alkyne-containing molecules. This reaction is favored for its efficiency and specificity in forming stable linkages between components .
  2. Industrial Production: For large-scale production, similar synthetic routes are employed but with stringent quality control measures to ensure high purity and consistency. The compound is typically stored as a solid at -20°C to maintain its stability .
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels, often exceeding 95% .
Molecular Structure Analysis

Structure and Data

The molecular structure of N3-PEG3-vc-PAB-MMAE consists of:

  • Monomethyl Auristatin E: A cytotoxic agent that inhibits tubulin polymerization.
  • Polyethylene Glycol Linker: A three-unit chain that enhances solubility and reduces immunogenicity.
  • Valine-Citrulline-PAB Sequence: A cleavable linker that allows selective release of the drug in target cells.

The molecular formula and mass data are critical for understanding its reactivity and interactions with biological systems. The exact molecular weight can vary slightly based on the synthesis conditions but typically falls within a specific range determined by analytical methods like mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

N3-PEG3-vc-PAB-MMAE participates in several significant chemical reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction facilitates the formation of stable linkages between the azide group of N3-PEG3-vc-PAB-MMAE and various alkyne-containing molecules, allowing for complex molecule synthesis .
  2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): In this reaction, the azide group reacts with molecules containing dibenzocyclooctyne or bicyclononyne groups, providing an alternative pathway for conjugation without the need for copper catalysts.

These reactions are essential for creating functionalized compounds that can be utilized in various research applications.

Mechanism of Action

Process and Data

The mechanism through which N3-PEG3-vc-PAB-MMAE exerts its effects involves:

  1. Inhibition of Tubulin Polymerization: Monomethyl auristatin E disrupts microtubule formation by binding to tubulin, which is crucial for cell division.
  2. Induction of Apoptosis: By preventing proper mitotic spindle formation, it leads to cell cycle arrest and subsequent apoptosis in cancer cells.

This targeted mechanism allows for selective cytotoxicity against tumor cells while minimizing damage to normal tissues, making it an effective component in ADC formulations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N3-PEG3-vc-PAB-MMAE possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Enhanced solubility due to the polyethylene glycol linker.
  • Stability: Maintained under cold storage conditions (-20°C) to prevent degradation.

These properties make it suitable for various applications in biochemical research and pharmaceutical development .

Applications

Scientific Uses

N3-PEG3-vc-PAB-MMAE has a broad range of applications:

  • Cancer Research: Utilized in developing ADCs aimed at targeting specific cancer cells with minimal off-target effects.
  • Biochemical Studies: Employed as a reagent in click chemistry for synthesizing complex molecules.
  • Pharmaceutical Development: Integral in creating novel therapeutic agents that leverage targeted delivery systems to enhance treatment efficacy against tumors .
Introduction to Antibody-Drug Conjugates (ADCs) and the Role of N3-PEG3-vc-PAB-MMAE

Overview of ADC Architecture: Antibody, Linker, and Payload Dynamics

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics, engineered through the precise conjugation of three components: a tumor-targeting antibody, a cytotoxic payload, and a specialized linker. The antibody component (e.g., monoclonal antibodies) delivers therapeutic precision by binding to antigens overexpressed on cancer cells. Upon internalization, the linker releases the payload, enabling selective tumor cell killing while sparing healthy tissues. The linker’s chemistry dictates ADC stability and payload release kinetics, making it a critical determinant of therapeutic efficacy and safety [3] [4].

N3-PEG3-vc-PAB-MMAE exemplifies this architecture with three modular elements:

  • Payload: Monomethyl auristatin E (MMAE), a potent tubulin inhibitor inducing G2/M phase arrest and apoptosis.
  • Linker system: Features a cleavable valine-citrulline (vc) dipeptide and p-aminobenzylcarbamate (PAB) self-immolative spacer, enabling cathepsin B-mediated release in lysosomes.
  • Functional handle: An azide-terminated triethylene glycol (PEG3) spacer facilitating "click chemistry" conjugation [1] [6] [8].

Table 1: Structural and Chemical Properties of N3-PEG3-vc-PAB-MMAE

PropertySpecification
Molecular FormulaC₆₇H₁₀₉N₁₃O₁₆
Molecular Weight1352.66 g/mol
PayloadMMAE (tubulin inhibitor)
Linker TypeCleavable (vc-PAB)
Functional GroupAzide (N₃)
Solubility EnhancerTriethylene Glycol (PEG3)
Click Chemistry CompatibilityCuAAC (with alkynes), SPAAC (with DBCO/BCN)

The PEG3 spacer enhances aqueous solubility and reduces aggregation, while the azide group enables site-specific conjugation to alkyne-modified antibodies via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions [1] [9]. This modular design allows controlled drug-antibody ratios (DAR), minimizing heterogeneity common in early ADCs.

Historical Development of Tubulin Inhibitors in ADC Design

Tubulin inhibitors have dominated ADC payload development due to their unparalleled cytotoxicity and mechanistic predictability. The journey began with natural products like dolastatin 10, a sea hare-derived pentapeptide that inhibits tubulin polymerization at sub-nanomolar concentrations. Despite potent in vitro activity, dolastatin 10 failed clinically due to systemic toxicity and poor tumor selectivity [4] [5].

This setback spurred the development of synthetic analogs, notably monomethyl auristatin E (MMAE), engineered with strategic modifications:

  • C-terminal monomethylation: Enhances membrane permeability.
  • Simplified structure: Retains dolastatin’s tubulin-binding domain but improves synthetic accessibility.
  • Reduced off-target toxicity: Lower systemic exposure compared to dolastatin 10 [4].

MMAE’s mechanism involves binding to the α/β-tubulin interface, suppressing microtubule dynamics and triggering apoptosis at picomolar concentrations. Its potency (IC₅₀ values in the 10–100 pM range against various cancer lines) and compatibility with conjugation chemistry made it an archetypal ADC payload [1] [4].

Table 2: Evolution of Tubulin Inhibitor Payloads for ADCs

CompoundOriginKey AdvantagesClinical Impact
Dolastatin 10Natural (mollusk)High tubulin-binding affinityPhase II failure (dose-limiting toxicity)
MMAESyntheticOptimized permeability; conjugation-ready C-terminusFDA-approved ADCs (e.g., Brentuximab vedotin)
N3-PEG3-vc-PAB-MMAESemi-syntheticBuilt-in click chemistry handle; PEG-enhanced solubilityNext-generation ADC platforms

The integration of MMAE into ADCs marked a turning point, exemplified by Brentuximab vedotin (anti-CD30 ADC), which achieved durable responses in lymphoma. This success validated tubulin inhibitors as "warheads" and highlighted the need for optimized linkers to maximize therapeutic indices [4] [5].

Position of N3-PEG3-vc-PAB-MMAE in ADC Innovation

N3-PEG3-vc-PAB-MMAE represents a strategic evolution in ADC linker-payload technology, addressing historical limitations through three innovations:

  • Click Chemistry Conjugation: The terminal azide group enables bioorthogonal copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) cycloadditions with alkyne/DBCO-functionalized antibodies. This permits site-specific conjugation, overcoming heterogeneity issues associated with stochastic lysine/cysteine coupling. Batch consistency and optimal DAR (drug-to-antibody ratio) are significantly improved [1] [8] [9].

  • Enhanced Pharmacokinetics: The PEG3 spacer confers hydrophilic character, reducing payload aggregation and improving ADC solubility. This minimizes nonspecific clearance in vivo, extending systemic circulation and enhancing tumor accumulation [1] [4].

  • Controlled Payload Release: The protease-sensitive valine-citrulline (vc) dipeptide is selectively cleaved by cathepsin B in lysosomes. The subsequent PAB spacer self-immolates, releasing free MMAE precisely within tumor cells. This architecture limits off-target toxicity while maintaining payload potency [6] [8].

Table 3: Functional Components of N3-PEG3-vc-PAB-MMAE

ComponentStructure/FunctionRole in ADC Performance
Azide (N₃)N≡N⁺=N⁻Enables click chemistry conjugation
PEG3 spacer-OCH₂CH₂OCH₂CH₂OCH₂CH₂-Enhances solubility; reduces aggregation
vc dipeptideValine-CitrullineCathepsin B cleavage site
PAB spacerp-AminobenzyloxycarbonylSelf-immolative; releases MMAE upon cleavage
MMAESynthetic auristatinTubulin inhibitor; induces apoptosis

This molecule’s versatility supports diverse ADC formats, including novel platforms like Fc-engineering or nanobody conjugates. Preclinical studies confirm its "potent antitumor activity" across xenograft models, underscoring its role in advancing targeted therapy [1] [4] [6].

Properties

Product Name

N3-PEG3-vc-PAB-MMAE

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C67H109N13O16

Molecular Weight

1352.7 g/mol

InChI

InChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1

InChI Key

SAGYMPXDZCPKCZ-MKXMLHHLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Synonyms

N3-PEG3-vc-PAB-MMAE

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.